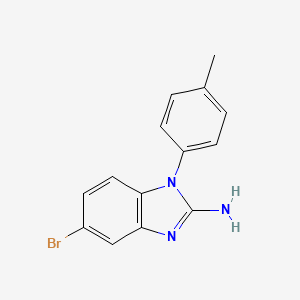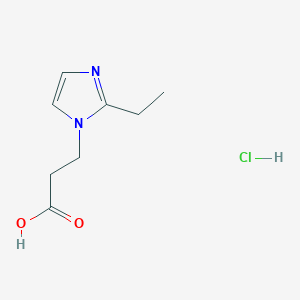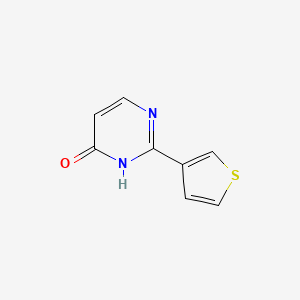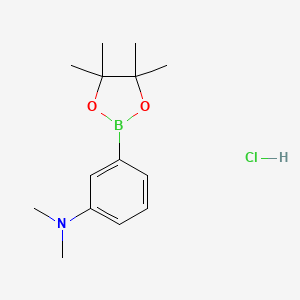![molecular formula C6H5N3 B1439257 4H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-68-1](/img/structure/B1439257.png)
4H-Pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
4H-Pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties. It is a white crystalline solid, soluble in organic solvents . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 4H-Pyrrolo[2,3-d]pyrimidine involves reacting the pyrrole with formic acid to give pyrrolo[2,3-d]pyrimidin-4-one in good yield . Another method involves the reaction of pyrrolo[2,3-d]pyrimidin-4-thione with methyl iodide in the presence of sodium hydroxide and ethanol at room temperature .Chemical Reactions Analysis
4H-Pyrrolo[2,3-d]pyrimidine undergoes various reactions, making it valuable in the synthesis of complex organic compounds . It demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4H-Pyrrolo[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents . It has a melting point of 287–288 °C .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
4H-Pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy. These compounds can inhibit specific kinases involved in the signaling pathways that regulate cell division and survival, offering a targeted approach to cancer treatment .
Inflammatory Skin Disorders
This compound is also being explored for its potential in treating inflammatory skin disorders like atopic dermatitis. By modulating the activity of kinases, these inhibitors can reduce inflammation and improve skin health .
Nervous and Immune System Diseases
Pyrrolo[2,3-d]pyrimidine derivatives have shown potential in treating diseases of the nervous and immune systems due to their biological activity. This includes their use in therapies for conditions such as neurodegenerative diseases and autoimmune disorders .
Antidiabetic Activity
These derivatives have been found to exhibit antidiabetic properties, suggesting their use in managing diabetes through various mechanisms, including insulin sensitization or protection of pancreatic beta cells .
Antimycobacterial Properties
The compound’s antimycobacterial activity indicates its potential application in combating mycobacterial infections, including tuberculosis, by targeting specific bacterial enzymes or pathways .
Antiviral Applications
Research has also uncovered antiviral activities of Pyrrolo[2,3-d]pyrimidine derivatives, making them candidates for the development of new antiviral drugs against various viral infections .
Antitubercular Activity
A series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitubercular activity, showing promise as new treatments for tuberculosis .
Green Chemistry and Synthesis
The compound is used in green chemistry approaches for synthesizing pyrano[2,3-d]pyrimidine scaffolds through metal-free methods, contributing to more sustainable chemical synthesis practices .
Wirkmechanismus
Target of Action
4H-Pyrrolo[2,3-d]pyrimidine derivatives have been found to interact with multiple targets. They have been identified as potential multi-targeted kinase inhibitors . Specifically, they have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation, migration, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The interaction of 4H-Pyrrolo[2,3-d]pyrimidine with its targets leads to a variety of changes. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Biochemical Pathways
4H-Pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. It inhibits signal transduction cascades that affect cell proliferation, migration, and angiogenesis . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Result of Action
The action of 4H-Pyrrolo[2,3-d]pyrimidine at the molecular and cellular level results in significant effects. For instance, it has been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and induces the apoptotic death of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4H-Pyrrolo[2,3-d]pyrimidine. For instance, it has been noted that 4H-Pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its efficacy and stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWIHGSSRREUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=NC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664027 | |
| Record name | 4H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
271-68-1 | |
| Record name | 4H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these novel 4H-pyrrolo[2,3-d]pyrimidine derivatives interact with pp60c-Src tyrosine kinase and what are the downstream effects?
A1: While the specific binding mechanism of these novel derivatives to pp60c-Src tyrosine kinase is not elucidated in the provided research [], it is stated that they act as inhibitors of tyrosine phosphorylation. Tyrosine kinases like pp60c-Src catalyze the transfer of phosphate groups from ATP to tyrosine residues on target proteins. This phosphorylation event is crucial in various cellular processes including cell growth, proliferation, differentiation, and survival. By inhibiting pp60c-Src tyrosine kinase, these compounds likely disrupt these signaling pathways, potentially leading to anti-cancer effects. Further research is needed to determine the precise binding site, mechanism of action, and downstream consequences of this inhibition.
Q2: What is the impact of structural modifications on the activity of these 4H-pyrrolo[2,3-d]pyrimidine derivatives against pp60c-Src tyrosine kinase?
A2: The research [] focuses on modifications at the 5-position of the 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-one scaffold. Specifically, introducing various [(benzyl)imino]methyl substituents significantly influences the inhibitory activity. For example, compounds with dihalogenated benzyl substituents (compounds 7d and 7e in the study) demonstrated 3 to 7 times greater potency compared to the unsubstituted benzyl analogue (compound 7a). This highlights the importance of the substituent's electronic and steric properties in enhancing the interaction with pp60c-Src and improving inhibitory activity. This structure-activity relationship (SAR) information is valuable for designing more potent and selective pp60c-Src tyrosine kinase inhibitors based on the 4H-pyrrolo[2,3-d]pyrimidine scaffold.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1439186.png)




![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)
